4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide
Overview
Description
4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide is a chemical compound with the molecular formula C14H24N2O2Si and a molecular weight of 280.44 g/mol. It is widely used in scientific research and industry due to its unique properties and versatility.
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in the synthesis of many organic compounds, including benzimidazoles , which are important structural motifs due to their various biological properties .
Mode of Action
It’s known that similar compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Preparation Methods
The synthesis of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide typically involves the reaction of 4-(tert-butyldimethylsilyloxy)methylbenzaldehyde with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and interactions due to its ability to form stable derivatives.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide can be compared with other similar compounds such as:
4-(Tert-butyldimethylsilyloxy)methylbenzaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
4-(Tert-butyldimethylsilyloxy)-1-butanol: Another related compound used in organic synthesis, known for its stability and reactivity.
4-(Tert-butyldimethylsilyloxy)benzylamine: This compound is used in similar applications and has comparable stability and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2Si/c1-14(2,3)19(4,5)18-10-11-6-8-12(9-7-11)13(17)16-15/h6-9H,10,15H2,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLASCKILMYIEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151327 | |
Record name | 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-96-0 | |
Record name | 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179055-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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